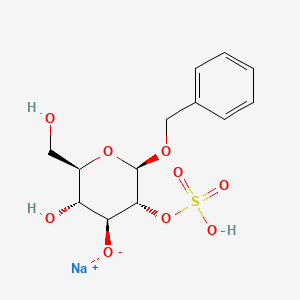
Salvadoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The isolation of salvadoside typically involves the extraction of Salvadora persica stems using ethanol. The extract is then subjected to column chromatography on silica gel and LiChroprep RP-8 to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application.
Analyse Chemischer Reaktionen
Types of Reactions: Salvadoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying lignan glycosides and their chemical properties.
Wirkmechanismus
The exact mechanism of action of salvadoside is not fully understood. it is believed to exert its effects through the modulation of inflammatory pathways and inhibition of specific enzymes involved in inflammation and cell proliferation . Further research is needed to elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Syringin: Another lignan glycoside found in Salvadora persica with similar anti-inflammatory properties.
Liriodendrin: A lignan glycoside with potential medicinal applications.
Sitosterol 3-O-glucopyranoside: A sterol glycoside with various biological activities.
Uniqueness of Salvadoside: this compound is unique due to its specific glycosidic structure and its presence in Salvadora persica. Its combination of anti-inflammatory and antiproliferative activities, along with its role in green synthesis, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
143522-29-6 |
|---|---|
Molekularformel |
C13H17NaO9S |
Molekulargewicht |
372.33 g/mol |
IUPAC-Name |
sodium;(2R,3S,4S,5R,6R)-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxy-5-sulfooxyoxan-4-olate |
InChI |
InChI=1S/C13H17O9S.Na/c14-6-9-10(15)11(16)12(22-23(17,18)19)13(21-9)20-7-8-4-2-1-3-5-8;/h1-5,9-15H,6-7H2,(H,17,18,19);/q-1;+1/t9-,10-,11+,12-,13-;/m1./s1 |
InChI-Schlüssel |
NLHCCEVWKYJSIX-ADMBVFOFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[O-])OS(=O)(=O)O.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)[O-])OS(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


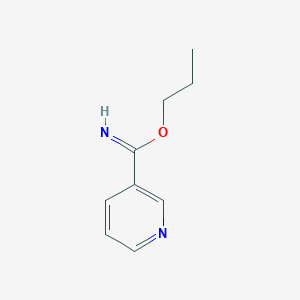
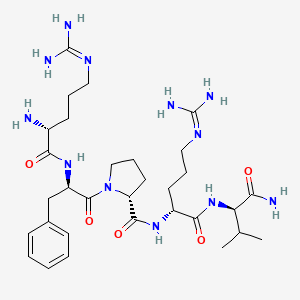
![3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid](/img/structure/B12557766.png)
![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine](/img/structure/B12557784.png)
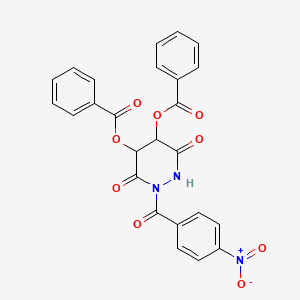
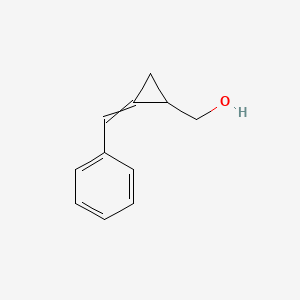
![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)
![(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557822.png)
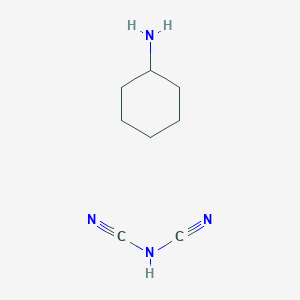
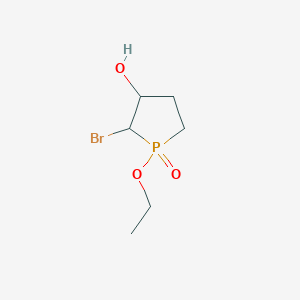
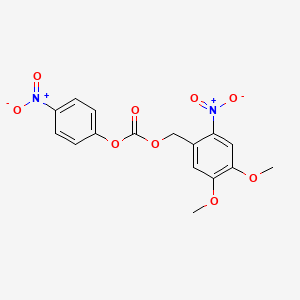

![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)
